molecular formula C16H15N3 B13063513 4-(1-Benzyl-1H-pyrazol-4-YL)aniline

4-(1-Benzyl-1H-pyrazol-4-YL)aniline

Cat. No.: B13063513
M. Wt: 249.31 g/mol
InChI Key: DPRCPTHSRSIXGJ-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-pyrazol-4-YL)aniline is a chemical compound with the molecular formula C16H15N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-pyrazol-4-YL)aniline typically involves the reaction of 4-chloroaniline with 1-benzyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 4-chloroaniline attacks the aldehyde group of 1-benzyl-1H-pyrazole-4-carbaldehyde, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Benzyl-1H-pyrazol-4-YL)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-1-yl)aniline: A similar compound with a pyrazole ring but without the benzyl group.

    4-(1H-Pyrazol-1-yl)benzenesulfonamide: Another derivative with a sulfonamide group.

Uniqueness

4-(1-Benzyl-1H-pyrazol-4-YL)aniline is unique due to the presence of the benzyl group, which may enhance its biological activity and specificity compared to other similar compounds. The benzyl group can also influence the compound’s solubility, stability, and overall pharmacokinetic properties.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

4-(1-benzylpyrazol-4-yl)aniline

InChI

InChI=1S/C16H15N3/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11,17H2

InChI Key

DPRCPTHSRSIXGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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